molecular formula C15H18BrNO2 B5704616 N-2-adamantyl-5-bromo-2-furamide

N-2-adamantyl-5-bromo-2-furamide

Cat. No. B5704616
M. Wt: 324.21 g/mol
InChI Key: GFEKIYDIDOQAOJ-UHFFFAOYSA-N
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Description

N-2-adamantyl-5-bromo-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the family of adamantyl-substituted furamides, which have been studied for their various pharmacological properties. In

Mechanism of Action

The mechanism of action of N-2-adamantyl-5-bromo-2-furamide is not fully understood, but it is believed to act as a dopamine D2 receptor partial agonist. It has been shown to increase dopamine release in the striatum, which is a key region in the brain involved in motor control and reward processing. This effect may be due to its ability to enhance the activity of presynaptic dopamine autoreceptors, leading to increased dopamine release.
Biochemical and Physiological Effects:
N-2-adamantyl-5-bromo-2-furamide has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce hyperactivity in rats, which is consistent with its dopamine-enhancing effects. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. Additionally, it has been shown to have antinociceptive effects, reducing pain sensitivity in rats.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-adamantyl-5-bromo-2-furamide in lab experiments is its ability to selectively modulate the dopamine system. This allows researchers to study the effects of dopamine modulation on various physiological and behavioral processes. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems such as the serotonin system.

Future Directions

There are several future directions for research on N-2-adamantyl-5-bromo-2-furamide. One area of interest is in the development of more selective compounds that target specific dopamine receptor subtypes. This could lead to the development of more effective treatments for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-5-bromo-2-furamide and its potential for off-target effects. This could lead to the development of safer and more effective compounds for use in research and potential therapeutic applications.

Synthesis Methods

The synthesis of N-2-adamantyl-5-bromo-2-furamide involves the reaction of 2-furancarboxylic acid with 2-amino-2-adamantanol in the presence of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with bromine to obtain N-2-adamantyl-5-bromo-2-furamide. This method has been reported in the literature and has been used to synthesize N-2-adamantyl-5-bromo-2-furamide for various research studies.

Scientific Research Applications

N-2-adamantyl-5-bromo-2-furamide has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the field of neuroscience, where it has been studied for its effects on the central nervous system. It has been shown to have a modulatory effect on the dopamine system, which has implications for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(2-adamantyl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c16-13-2-1-12(19-13)15(18)17-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11,14H,3-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEKIYDIDOQAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Bromo-furan-2-carboxylic acid adamantan-2-ylamide

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